molecular formula C10H12BrN3O B6179612 1-(4-bromophenyl)-4-nitrosopiperazine CAS No. 2648941-13-1

1-(4-bromophenyl)-4-nitrosopiperazine

Cat. No.: B6179612
CAS No.: 2648941-13-1
M. Wt: 270.1
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Description

1-(4-Bromophenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a bromophenyl group attached to a piperazine ring, which is further substituted with a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-nitrosopiperazine typically involves the reaction of 4-bromophenylpiperazine with nitrosating agents. One common method includes the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group onto the piperazine ring. The reaction is usually carried out at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-nitrosopiperazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the bromophenyl group under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-nitrosopiperazine involves its interaction with molecular targets, such as enzymes or receptors. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The bromophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

    1-(4-Bromophenyl)piperazine: Lacks the nitroso group but shares the bromophenyl-piperazine core structure.

    4-Nitrosopiperazine: Lacks the bromophenyl group but contains the nitroso-piperazine structure.

    1-(4-Bromophenyl)-4-nitrosopiperidine: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness: 1-(4-Bromophenyl)-4-nitrosopiperazine is unique due to the presence of both the bromophenyl and nitroso groups, which confer distinct chemical and biological properties

Properties

CAS No.

2648941-13-1

Molecular Formula

C10H12BrN3O

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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